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Compound of Interest

Compound Name: 2-(Tetradecyloxy)ethanol

Cat. No.: B1593962

This technical guide provides an in-depth analysis of the spectroscopic data for 2-
(Tetradecyloxy)ethanol (CAS No. 2136-70-1), a non-ionic surfactant widely utilized in the
pharmaceutical and cosmetic industries. This document is intended for researchers, scientists,
and drug development professionals, offering a detailed examination of its Infrared (IR) and
Mass Spectrometry (MS) data to facilitate its identification, characterization, and quality control.

Introduction: The Molecular Profile of 2-
(Tetradecyloxy)ethanol

2-(Tetradecyloxy)ethanol, also known as ethylene glycol monotetradecyl ether, possesses a
unique amphiphilic structure, combining a long hydrophobic tetradecyl chain with a hydrophilic
ethylene glycol head. This structure dictates its surfactant properties and is key to interpreting
its spectroscopic fingerprint.
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Identifier Value Source
Chemical Formula C16H3402 NIST[1]
Molecular Weight 258.44 g/mol NIST[1]
CAS Number 2136-70-1 NIST[1]
IUPAC Name 2-(tetradecyloxy)ethanol NIST[1]

Myristyl monoethoxylate,
Synonyms Ethylene glycol NIST[1]

monotetradecyl ether

A fundamental understanding of this structure is paramount for the subsequent spectroscopic
analysis. The presence of a primary alcohol, an ether linkage, and a long aliphatic chain will
give rise to characteristic signals in both IR and MS analyses.

Infrared (IR) Spectroscopy: Unveiling Functional
Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional
groups present in a molecule. The IR spectrum of 2-(Tetradecyloxy)ethanol reveals key
absorptions that confirm its molecular structure.

Experimental Protocol: Acquiring the IR Spectrum

The presented data was sourced from the Coblentz Society's evaluated infrared reference
spectra collection, as provided by the NIST Chemistry WebBook.[2]

Instrumentation: Dispersive instrument (likely a prism, grating, or hybrid spectrometer).[2]

Sample Preparation: The sample was prepared as a 10% solution in carbon tetrachloride
(CCl4) for the 2.5-7.5 um region and a 10% solution in carbon disulfide (CS2) for the 7.5-15
pum region.[2]

Sampling Method: Transmission.[2]

Path Length: 0.01 cm.[2]
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It is important to note that spectra obtained on modern Fourier Transform Infrared (FTIR)
spectrometers may differ in detail from this dispersive spectrum.[2]

Interpretation of the IR Spectrum

The IR spectrum of 2-(Tetradecyloxy)ethanol is characterized by the following key absorption
bands:
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Frequency (cm~1)

Vibrational Mode

Functional Group

Interpretation

~3400 (broad)

O-H stretch

Alcohol (-OH)

The broadness of this
peak is indicative of
hydrogen bonding, a
characteristic feature
of alcohols in the

condensed phase.[3]

2920 & 2850

C-H stretch

Alkane (-CH2-, -CH3)

These strong
absorptions are
characteristic of the
symmetric and
asymmetric stretching
of the numerous C-H
bonds in the long

tetradecyl chain.[4]

~1465

C-H bend

Alkane (-CH2-)

This corresponds to
the scissoring
deformation of the
methylene groups in
the aliphatic chain.[5]

~1120

C-O stretch

Ether (C-O-C) &
Alcohol (C-OH)

This strong, often
complex, band arises
from the stretching
vibrations of the ether
linkage and the C-O
bond of the primary
alcohol. Ethers
typically show a
strong absorption in
the 1050-1150 cm~!
range.[6][7]

The presence of a broad O-H stretch, strong aliphatic C-H stretches, and a prominent C-O

stretch provides clear evidence for the structure of 2-(Tetradecyloxy)ethanol.
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Mass Spectrometry: Elucidating the Molecular
Weight and Fragmentation Pattern

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. For 2-(Tetradecyloxy)ethanol, electron ionization (EI)
mass spectrometry provides the molecular weight and a characteristic fragmentation pattern
that can be used for structural confirmation.

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

The mass spectrum presented is an electron ionization spectrum sourced from the NIST Mass
Spectrometry Data Center.[8]

« lonization Method: Electron lonization (EI)

e Analyzer: Not specified, but typically a quadrupole or magnetic sector analyzer.

Interpretation of the Mass Spectrum

The mass spectrum of 2-(Tetradecyloxy)ethanol exhibits several key features:

e Molecular lon (M*): The molecular ion peak is expected at m/z 258. However, for long-chain
alcohols and ethers, the molecular ion peak is often weak or absent due to rapid
fragmentation.[9][10] The NIST spectrum shows a very low intensity peak at m/z 258.[8]

o Fragmentation Analysis: The fragmentation of 2-(Tetradecyloxy)ethanol is primarily driven
by the presence of the ether and alcohol functional groups. The major fragmentation

pathways include:

o Alpha-Cleavage: This is a common fragmentation pathway for ethers and alcohols.[11][12]
Cleavage of the C-C bond adjacent to the ether oxygen is a dominant process.

» Loss of the tetradecyl radical (¢«C14H29): This would result in a fragment at m/z 45,
corresponding to [HO-CH2-CH2-O]*. The NIST spectrum shows a prominent peak at
m/z 45.[8]
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» Cleavage between the two carbons of the ethylene glycol unit: This can lead to various

smaller fragments.

o Cleavage of the C-O bond: Breakage of the bond between the tetradecyl chain and the
ether oxygen can also occur.[9]

o Loss of Water (H20): Dehydration is a characteristic fragmentation pathway for alcohols,
which would result in a peak at M-18 (m/z 240).[3]

o Alkyl Chain Fragmentation: The long tetradecyl chain will also fragment, producing a
series of peaks separated by 14 mass units (corresponding to CH2 groups).[9]

Table of Key Fragments:

m/z Proposed Fragment lon Fragmentation Pathway

45 [HOCH2CH20]* a-cleavage at the ether linkage

Fragmentation of the

57,71, 85... [CnH2n+1]* ]
tetradecyl chain

The base peak in the spectrum is at m/z 45, which is a strong indicator of the ethoxy alcohol
moiety. The overall fragmentation pattern is consistent with the structure of 2-
(Tetradecyloxy)ethanol.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and
characterization of 2-(Tetradecyloxy)ethanol.
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Caption: Workflow for the spectroscopic analysis of 2-(Tetradecyloxy)ethanol.

Conclusion

The combined application of Infrared and Mass Spectrometry provides a robust methodology
for the unambiguous identification and structural elucidation of 2-(Tetradecyloxy)ethanol. The
characteristic IR absorptions confirm the presence of the alcohol, ether, and long alkyl chain
functionalities. The mass spectrum, through its molecular ion and fragmentation pattern,
corroborates the molecular weight and provides further structural detail. This guide serves as a
valuable resource for scientists engaged in the analysis and quality control of this important
surfactant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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